Product packaging for 1,4-Piperazinediacetonitrile(Cat. No.:CAS No. 5623-99-4)

1,4-Piperazinediacetonitrile

Cat. No.: B105035
CAS No.: 5623-99-4
M. Wt: 164.21 g/mol
InChI Key: GWCYWDOCHPHBRW-UHFFFAOYSA-N
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Description

1,4-Piperazinediacetonitrile serves as a critical synthon in advanced chemical synthesis and drug discovery research. Its structure features a piperazine core—a privileged scaffold frequently found in FDA-approved pharmaceuticals—flanked by two reactive nitrile-functionalized arms . The molecule exhibits crystallographic symmetry, with the piperazine ring adopting a stable chair conformation and the N-bonded acetonitrile substituents positioned equatorially, a configuration that facilitates predictable further derivatization . In medicinal chemistry, this compound is a key precursor for the synthesis of diverse piperazine-containing molecules, which are prominent in therapeutic agents such as kinase inhibitors, receptor modulators, and other bioactive compounds . The nitrile groups are versatile handles for chemical transformation, allowing researchers to synthesize diamines, diamides, or incorporate the core into more complex heterocyclic systems. Furthermore, its utility extends into materials science, where derivatives of similar piperazine compounds act as ligands in constructing coordination polymers with metals like silver(I), demonstrating the framework's utility in developing novel materials . This combination of a strategically important core and bifunctional reactivity makes this compound an invaluable tool for researchers designing and developing new chemical entities in both academic and industrial settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4 B105035 1,4-Piperazinediacetonitrile CAS No. 5623-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCYWDOCHPHBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293042
Record name 1,4-Piperazinediacetonitrile
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Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5623-99-4
Record name 1,4-Piperazinediacetonitrile
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Record name NSC 86964
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Record name 1,4-Piperazinediacetonitrile
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Record name 1,4-Piperazinediacetonitrile
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Synthetic Methodologies for 1,4 Piperazinediacetonitrile

Conventional Synthetic Approaches

Traditional methods for the synthesis of 1,4-piperazinediacetonitrile primarily rely on well-established organic reactions, with a significant focus on the alkylation of the parent piperazine (B1678402) molecule.

Alkylation Reactions of Piperazine with Haloacetonitriles

The most direct and commonly employed method for the synthesis of this compound is the N,N'-dialkylation of piperazine with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. This reaction is a classic example of a nucleophilic substitution where the secondary amine groups of the piperazine ring attack the electrophilic carbon of the haloacetonitrile, displacing the halide ion.

A typical procedure involves reacting piperazine with chloroacetonitrile in the presence of a base, such as anhydrous sodium carbonate, in a suitable solvent like ethanol (B145695) under reflux conditions. The base is crucial for neutralizing the hydrohalic acid that is formed as a byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction.

The efficiency of the dialkylation of piperazine to yield this compound is highly dependent on the reaction conditions and the stoichiometry of the reactants. Achieving a high yield of the desired disubstituted product while minimizing the formation of the monosubstituted intermediate, 4-(cyanomethyl)piperazine-1-acetonitrile, and unreacted starting material is the primary goal of optimization.

Key parameters that are often adjusted to optimize the reaction include:

Stoichiometry: To favor the formation of the dialkylated product, a stoichiometric excess of the haloacetonitrile is typically used. A molar ratio of at least 2:1 of haloacetonitrile to piperazine is required, and often a slight excess beyond this is employed to drive the reaction to completion.

Base: The choice and amount of base are critical. Weak, non-nucleophilic bases like potassium carbonate or sodium carbonate are commonly used to scavenge the acid byproduct without competing in the alkylation reaction. An excess of the base is generally used to ensure the piperazine remains in its free base form.

Solvent: The solvent plays a role in the solubility of the reactants and the reaction temperature. Polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) can be effective, as can alcohols like ethanol.

Temperature: The reaction is typically heated to increase the rate of reaction. Reflux temperatures of the chosen solvent are often employed.

Table 1: Illustrative Data on the Effect of Reagent Stoichiometry on the Yield of this compound (Hypothetical Data)

Molar Ratio (Piperazine:Chloroacetonitrile:Base)SolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
1 : 2.2 : 2.5Ethanol781275
1 : 2.5 : 3.0Acetonitrile821085
1 : 3.0 : 3.5DMF100890
1 : 2.2 : 2.5Acetonitrile602460

This table is generated for illustrative purposes based on general principles of organic synthesis and does not represent actual experimental data from a specific source.

While the alkylation of piperazine with haloacetonitriles can proceed with only a base, the efficiency of the reaction can often be improved by the use of a catalyst. Phase-transfer catalysis (PTC) is a particularly relevant technique for this type of reaction, especially when dealing with reactants that have different solubilities.

In a phase-transfer catalyzed system, a catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the nucleophile (in this case, the piperazide anion formed in situ) from an aqueous or solid phase to the organic phase where the haloacetonitrile is dissolved. This enhances the reaction rate by bringing the reactants into close proximity.

The use of a phase-transfer catalyst can offer several advantages:

Milder reaction conditions (lower temperatures).

Faster reaction times.

The use of less expensive and less hazardous inorganic bases like sodium hydroxide (B78521) or potassium carbonate in a biphasic system.

Improved yields and selectivity.

Multi-component Reactions Leading to the Piperazinediacetonitrile Core

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, represent a highly efficient approach to complex molecule synthesis. While specific MCRs that directly yield this compound are not prominently described in the literature, the construction of the piperazine ring through such methods is an active area of research.

Hypothetically, a multi-component strategy for this compound could involve the reaction of a primary amine, formaldehyde, and a cyanide source, which could in principle lead to the formation of α-amino nitrile intermediates that could then dimerize or react further to form the piperazine ring. However, controlling the selectivity to form the desired six-membered ring with the specific diacetonitrile substitution pattern would be a significant synthetic challenge.

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. These principles are being applied to the synthesis of piperazine derivatives, including this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include:

Use of Greener Solvents: Traditional organic solvents often have issues with toxicity, flammability, and environmental persistence. Research is ongoing into the use of more benign alternatives such as water, supercritical fluids, or bio-based solvents for N-alkylation reactions. For instance, performing the alkylation in water, if feasible, would significantly improve the greenness of the synthesis.

Alternative Energy Sources: Microwave irradiation and ultrasonication are being explored as alternatives to conventional heating. These methods can often lead to dramatic reductions in reaction times, increased yields, and sometimes, improved product purity.

Catalysis: The development of more efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, this could involve the use of solid-supported catalysts that can be easily separated from the reaction mixture and reused.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The conventional alkylation of piperazine with haloacetonitriles has a reasonably good atom economy, with the main byproduct being a salt.

Table 2: Comparison of Conventional and Potential Green Synthetic Approaches for this compound

FeatureConventional AlkylationPotential Green Approach
Solvent Ethanol, Acetonitrile, DMFWater, Propylene Carbonate, or other bio-based solvents
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasonication
Catalyst Stoichiometric base, potential for PTCRecyclable solid-supported catalyst
Byproducts Halide saltsSimilar byproducts, but with easier separation and recycling
Overall Impact Moderate environmental impactReduced energy consumption, waste, and use of hazardous materials

This table provides a comparative overview and highlights potential areas for green chemistry application.

Flow Chemistry and Continuous Processing Techniques

The adaptation of the synthesis of this compound to a continuous flow process represents a significant potential improvement over traditional batch methods. Flow chemistry, characterized by the use of microreactors or tube reactors, offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and shorter reaction times. nih.govmdpi.com

A theoretical continuous flow synthesis of this compound would likely involve the reaction of piperazine with a suitable acetonitrile precursor, such as a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), in a heated and pressurized flow reactor. The precise control of stoichiometry, by merging streams of the reactants at a specific ratio, can minimize the formation of mono-substituted byproducts and over-alkylation, a common challenge in batch synthesis of piperazine derivatives. researchgate.net

The benefits of a continuous process for this synthesis would include:

Enhanced Safety: The small reaction volumes inherent to flow reactors mitigate the risks associated with handling potentially hazardous reagents and exothermic reactions. organic-chemistry.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, ensuring precise temperature control and efficient mixing, which can accelerate the reaction rate. organic-chemistry.org

Scalability: Scaling up a continuous process is often more straightforward than for batch reactions, involving either running the system for a longer duration or "numbering-up" by using multiple reactors in parallel. organic-chemistry.org

Automation and Integration: Flow chemistry setups can be readily automated and integrated with in-line purification and analysis techniques, allowing for a streamlined and efficient manufacturing process. nih.gov

While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles have been successfully applied to the synthesis of various other piperazine derivatives, demonstrating the feasibility of this approach. mdpi.commdpi.comresearchgate.net

Illustrative Data Table for a Hypothetical Continuous Flow Synthesis of this compound:

ParameterValueUnit
Reactor TypePacked-Bed Reactor-
Reactor Volume10mL
Temperature120°C
Pressure10bar
Residence Time15min
Flow Rate (Piperazine)0.5mL/min
Flow Rate (Haloacetonitrile)1.0mL/min
SolventAcetonitrile-
CatalystImmobilized Base-
Theoretical Yield>95%

Chemoenzymatic or Biocatalytic Pathways

The application of chemoenzymatic or purely biocatalytic methods for the synthesis of this compound offers a green and highly selective alternative to traditional chemical synthesis. Biocatalysis utilizes enzymes to catalyze chemical reactions, often with high stereo-, regio-, and chemo-selectivity under mild reaction conditions. mdpi.com

A potential chemoenzymatic route to this compound could involve the use of enzymes for the key N-alkylation steps. While the direct enzymatic alkylation of piperazine with an acetonitrile derivative is not a commonly reported transformation, advancements in enzyme engineering are continually expanding the scope of biocatalysis. acs.org

More plausibly, a chemoenzymatic approach might involve the enzymatic resolution of a chiral piperazine precursor, followed by chemical steps to introduce the acetonitrile moieties. However, for a symmetrical molecule like this compound, this would be less relevant unless chiral derivatives were desired.

A hypothetical biocatalytic pathway could be envisioned using a "reductive aminase" enzyme. These enzymes can catalyze the formation of C-N bonds by coupling an amine with a carbonyl compound in the presence of a reducing agent. acs.org A multi-step enzymatic process could potentially be designed, starting from simpler precursors, although this would represent a significant synthetic biology challenge.

The advantages of a biocatalytic approach include:

High Selectivity: Enzymes can offer exquisite selectivity, potentially reducing the formation of byproducts.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.

Environmental Sustainability: The use of biodegradable enzymes and aqueous reaction media aligns with the principles of green chemistry.

Currently, there is a lack of specific literature detailing a chemoenzymatic or biocatalytic synthesis of this compound. The development of such a process would likely require significant research and development in enzyme discovery and engineering.

Illustrative Data Table for a Hypothetical Chemoenzymatic N-Alkylation Step:

ParameterValueUnit
Enzyme ClassTransaminase / Reductive Aminase-
Substrate 1Piperazine-
Substrate 2Glycolonitrile (or precursor)-
Co-factorNAD(P)H-
pH7.5-
Temperature30°C
Reaction Time24h
ConversionModerate to High%

Advanced Spectroscopic and Structural Elucidation of 1,4 Piperazinediacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. uobasrah.edu.iq By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,4-Piperazinediacetonitrile, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique chemical environments. The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Piperazine (B1678402) Ring Protons (H-2/3/5/6): The eight protons on the piperazine ring are chemically equivalent due to rapid chair-to-chair conformational flipping at room temperature. This equivalence results in a single, sharp signal in the spectrum. The chemical shift is influenced by the electronegative nitrogen atoms.

Methylene (B1212753) Protons (H-α): The four protons of the two methylene groups attached to the nitrogen atoms are also chemically equivalent. Their proximity to the electron-withdrawing nitrile group (-CN) causes their signal to appear at a lower field (downfield) compared to the piperazine protons.

Due to the absence of adjacent, non-equivalent protons separated by three bonds or fewer, these signals are expected to appear as singlets. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Piperazine Ring (-CH₂CH₂-) ~2.7 Singlet 8H

Note: Predicted values are based on the analysis of similar structures and functional groups.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a separate signal. For the symmetrical this compound, three distinct signals are anticipated.

Piperazine Ring Carbons (C-2/3/5/6): The four carbon atoms of the piperazine ring are equivalent and will produce a single signal.

Methylene Carbons (C-α): The two methylene carbons of the acetonitrile (B52724) side chains are equivalent, resulting in another distinct signal.

Nitrile Carbons (C-β): The two carbons of the nitrile groups are also equivalent and will show a signal in the characteristic downfield region for nitriles.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (δ, ppm)
Piperazine Ring (-C H₂C H₂-) ~50-55
Methylene (-C H₂CN) ~45-50

Note: Predicted values are based on the analysis of similar structures and functional groups. chemicalbook.com

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, since all protons within the piperazine ring are equivalent, and all protons in the methylene groups are equivalent, no cross-peaks are expected in the COSY spectrum, confirming the absence of proton-proton coupling between the two distinct signal sets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. emerypharma.com For this compound, two cross-peaks would be expected:

A correlation between the piperazine proton signal (~2.7 ppm) and the piperazine carbon signal (~50-55 ppm).

A correlation between the methylene proton signal (~3.5 ppm) and the methylene carbon signal (~45-50 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure. youtube.com Key expected correlations for this compound include:

A correlation from the methylene protons (H-α, ~3.5 ppm) to the piperazine ring carbons (C-2/3/5/6, ~50-55 ppm), confirming the attachment of the side chain to the ring.

A correlation from the methylene protons (H-α, ~3.5 ppm) to the nitrile carbon (C-β, ~115-120 ppm), establishing the -CH₂-CN connectivity.

A correlation from the piperazine ring protons (H-2/3/5/6, ~2.7 ppm) to the methylene carbon (C-α, ~45-50 ppm), further confirming the N-CH₂ bond.

Table 3: Expected 2D NMR Correlations for this compound

Experiment Correlating Nuclei Type of Information
HSQC H-α ↔ C-α Direct ¹J C-H bond
H-2/3/5/6 ↔ C-2/3/5/6 Direct ¹J C-H bond
HMBC H-α ↔ C-2/3/5/6 ²J C-N-H connectivity
H-α ↔ C-β ²J C-C-H connectivity

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). springernature.com This precision allows for the determination of the exact elemental composition from the measured mass, distinguishing it from other compounds that may have the same nominal mass. For this compound, with a molecular formula of C₈H₁₂N₄, HRMS would be used to confirm its calculated monoisotopic mass.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₁₂N₄
Nominal Mass 164
Monoisotopic Mass (Calculated) 164.10620
Expected Ion (ESI+) [M+H]⁺

This precise mass measurement provides strong evidence for the assigned molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. nih.gov The resulting fragment ions (product ions) are analyzed to provide structural information. The fragmentation of this compound is expected to proceed through characteristic pathways involving the piperazine ring and the acetonitrile side chains.

A primary fragmentation event would likely be the cleavage of the bond between the piperazine ring and the acetonitrile side chain. The symmetrical nature of the molecule means that fragmentation can occur on either side, leading to characteristic neutral losses and charged fragments.

Table 5: Plausible MS/MS Fragmentation Pathways for [C₈H₁₂N₄+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
165.11 125.09 CH₂CN (Acetonitrile radical) [Piperazine-CH₂CN + H]⁺
165.11 85.09 C₄H₅N₂ (Piperazinediacetonitrile fragment) [Piperazine + H]⁺

The analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the piperazine core to the two acetonitrile groups. mjcce.org.mk

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Molecular Conformation and Torsion Angles

The conformation of the piperazine ring is a key structural feature. Typically, the six-membered piperazine ring adopts a chair conformation, which is its most stable form. scispace.com In the solid state, as confirmed by X-ray diffraction, derivatives like 1,4-bis(4-cyanobenzyl)piperazine exhibit this chair conformation with the substituent groups occupying equatorial positions to minimize steric hindrance. nih.gov

Torsion angles, which describe the rotation around a bond, are crucial for defining the precise shape of the molecule. nih.govbiorxiv.org For the piperazine ring, the endocyclic torsion angles determine the degree of puckering. In the case of 1,4-disubstituted piperazines, the orientation of the substituent groups relative to the ring is defined by a set of torsion angles. For example, in a molecule where a benzyl (B1604629) group is attached to the piperazine nitrogen, the C-N-C-C torsion angle would describe the orientation of the benzyl group with respect to the piperazine ring. While specific torsion angle values for this compound are not available in the cited literature, data from its close analog, 1,4-bis(4-cyanobenzyl)piperazine, provides representative insight into the molecular geometry. nih.gov

Table 1: Crystallographic Data for a Representative Derivative, 1,4-bis(4-cyanobenzyl)piperazine

ParameterValue
Crystal System Triclinic
Space Group P-1
Molecular Conformation Piperazine ring in chair conformation
Symmetry Molecule located across a center of symmetry

Data sourced from a study on a closely related analog to illustrate typical structural features. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.netbeilstein-journals.org These non-covalent forces, though weaker than covalent bonds, collectively determine the crystal's stability, density, and melting point.

In the crystal lattice of piperazine derivatives bearing nitrile groups, the packing is often dominated by weak hydrogen bonds. nih.gov For 1,4-bis(4-cyanobenzyl)piperazine, the nitrile functional groups are key participants in these interactions. Specifically, weak C—H⋯N hydrogen bonds are formed, where the nitrogen atom of the nitrile group acts as a hydrogen bond acceptor. nih.gov These interactions link adjacent molecules, often forming extended one-dimensional chains or more complex networks.

Furthermore, C—H⋯π interactions can also play a significant role in stabilizing the crystal structure, particularly when aromatic rings are present in the substituents. nih.gov These interactions, along with the C—H⋯N bonds, guide the assembly of the molecules into layered structures. The collective effect of these weak intermolecular forces results in a highly ordered, three-dimensional crystalline solid. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. nih.gov Each functional group vibrates at a characteristic frequency, and absorption of IR radiation or inelastic scattering of laser light (Raman) at these frequencies provides a molecular fingerprint.

For this compound, the spectra would be characterized by vibrations of the piperazine ring and the pendant acetonitrile groups.

Piperazine Ring Vibrations : The C-H stretching vibrations of the methylene (CH₂) groups in the piperazine ring are expected to appear in the region of 2800-3000 cm⁻¹. scispace.com Specifically, studies on similar piperazine derivatives have observed C-H stretching bands around 2831-2954 cm⁻¹ in IR and 2833-2954 cm⁻¹ in Raman spectra. scispace.com C-H bending (scissoring and rocking) vibrations typically occur in the 1400-1470 cm⁻¹ region.

Nitrile Group Vibrations : The most distinct feature for this compound would be the C≡N stretching vibration. This bond gives rise to a sharp, intense peak in a relatively clear region of the mid-IR spectrum, typically between 2220 and 2260 cm⁻¹. nih.gov For acetonitrile, the C≡N stretch is observed at 2252 cm⁻¹ in the IR spectrum. nih.gov This band is also readily observable in Raman spectroscopy. researchgate.net

C-N and C-C Vibrations : The stretching vibrations of the C-N bonds within the piperazine ring and the C-C bonds of the acetonitrile side chains would appear in the fingerprint region (below 1500 cm⁻¹), often coupled with other vibrational modes. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
-CH₂- (Piperazine Ring) C-H Stretch2830 - 2960IR, Raman
-CH₂- (Piperazine & Acetonitrile) C-H Bend~1400 - 1470IR, Raman
-C≡N (Nitrile) C≡N Stretch2220 - 2260IR (Strong), Raman
C-N (Ring & Side Chain) C-N Stretch1000 - 1250IR, Raman

Expected wavenumber ranges are based on data from piperazine derivatives and acetonitrile. scispace.comnih.gov

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the study of chiral molecules—molecules that are non-superimposable on their mirror images. documentsdelivered.com These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

The parent molecule, this compound, is achiral. However, chiral derivatives could be synthesized by introducing stereocenters, for example, by substituting one of the hydrogen atoms on the piperazine ring or on the α-carbon of the acetonitrile side chains. If such chiral derivatives were prepared, CD and ORD spectroscopy would be essential for their structural elucidation.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative bands (Cotton effects) corresponding to the electronic transitions within the molecule. The sign and intensity of these bands are unique to a specific enantiomer and can be used to determine its absolute configuration, often with the aid of computational chemistry. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum provides information similar to a CD spectrum and the two are related by the Kronig-Kramers transforms.

While no specific studies on chiral derivatives of this compound are available in the surveyed literature, the application of these techniques is well-established for characterizing other chiral molecules, including various pharmaceutical compounds and synthetic intermediates. documentsdelivered.comrsc.org The synthesis and analysis of chiral analogs of this compound would rely heavily on these techniques to confirm enantiomeric purity and assign absolute stereochemistry.

Reactivity and Chemical Transformations of 1,4 Piperazinediacetonitrile

Reactivity of the Nitrile Functionalities

The two nitrile groups attached to the piperazine (B1678402) ring at the 1 and 4 positions are the primary sites of reactivity in many chemical reactions. These groups can undergo hydrolysis, esterification, reduction, and various nucleophilic addition and condensation reactions.

Hydrolysis and Esterification Reactions

The nitrile groups of 1,4-Piperazinediacetonitrile can be hydrolyzed to carboxylic acids. For instance, alkaline hydrolysis of a similar dinitrile compound was achieved using a 10% sodium hydroxide (B78521) solution in a tetrahydrofuran (B95107) and methanol (B129727) medium to yield the corresponding diacid. rowan.edu This transformation is a fundamental step in converting the nitrile functionalities into other useful chemical groups.

Following hydrolysis, the resulting carboxylic acids can undergo esterification. While specific examples for this compound are not detailed in the provided results, the general principles of esterification would apply.

Reduction to Amines for Further Derivatization

A significant transformation of this compound is the reduction of its nitrile groups to primary amines. This reaction creates a diamine derivative that serves as a versatile intermediate for further chemical modifications. A documented synthesis involves dissolving this compound in anhydrous tetrahydrofuran and adding it to a slurry of lithium aluminum hydride (LiAlH4) in anhydrous THF under a nitrogen atmosphere at 0-5 °C. rowan.edu The reaction mixture is then refluxed to complete the reduction. rowan.edu

The reduction of nitriles to primary amines is a well-established transformation in organic chemistry. libretexts.org Various reducing agents and conditions can be employed, with LiAlH4 being a powerful option for this conversion. libretexts.org Other methods include the use of Raney Nickel with potassium borohydride, which has been shown to be an efficient and mild system for reducing both aliphatic and aromatic nitriles to primary amines. umich.edu Another approach involves diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride. nih.govorganic-chemistry.org

The resulting diamine can then be used in subsequent reactions, such as amide bond formation, to create more complex molecules. rowan.edu

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity allows for a range of nucleophilic addition reactions. While specific examples involving this compound are not extensively detailed, the general principles of nucleophilic addition to nitriles would apply.

Condensation reactions can also occur. For example, in the synthesis of piperazinyl cinnamamides, a related piperazine derivative was used in coupling reactions with cinnamic acid derivatives in the presence of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI). rowan.edu These types of reactions highlight the utility of piperazine derivatives in building larger molecular frameworks.

Transformations of the Piperazine Ring System

The piperazine ring itself is a key structural feature that can be modified through various chemical reactions, primarily at the nitrogen atoms.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. While the nitrogen atoms in this compound are already substituted with cyanomethyl groups, in related piperazine systems, N-alkylation is a common transformation. For instance, N-acetylpiperazine can be alkylated using various alkyl halides in the presence of a base like potassium carbonate. researchgate.net Similarly, N-alkylation of piperidine (B6355638), a related cyclic amine, can be achieved by slowly adding an alkyl bromide or iodide to a solution of the amine. researchgate.net

N-acylation of amines is also a fundamental reaction. Iodine has been shown to promote the quantitative N-acylation of primary and secondary amines with acetyl chloride or benzoyl chloride under solvent-free conditions. researchgate.net Electrochemical methods have also been developed for the N-alkylation and N-acylation of related sulfonamides using carboxylic acids. rsc.org

Regioselective Functionalization of the Piperazine Core

Achieving regioselective functionalization of the piperazine core, particularly at the carbon atoms, is a more challenging but important area of research. nih.gov While functionalization of the nitrogen atoms is relatively straightforward, direct modification of the carbon backbone often requires specific catalytic systems. nih.gov

Recent advances have demonstrated the potential for C(sp³)–H bond functionalization on the piperazine ring. For example, a ruthenium-catalyzed regioselective β-C(sp³)–H bond functionalization of N-alkyl-N'-p-nitrophenyl substituted piperazines has been developed using aldehydes as alkylating agents. researchgate.netkisti.re.kr This method proceeds through the in-situ formation of an enamine, followed by nucleophilic addition to the aldehyde and subsequent hydrogenation. researchgate.net Such strategies open up new avenues for creating carbon-substituted piperazine derivatives with increased molecular complexity. nih.gov

Derivatization Strategies via the Acetonitrile (B52724) Linkers

The two acetonitrile (-CH₂CN) groups are the primary sites for the derivatization of this compound. Both the nitrile functional group and the adjacent methylene (B1212753) (α-carbon) protons can participate in a variety of chemical transformations.

The hydrogen atoms on the carbons adjacent to a nitrile group, known as α-hydrogens, are acidic. ualberta.calibretexts.org This acidity is due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting carbanion (enolate anion) through resonance. libretexts.orguomustansiriyah.edu.iq The pKa of α-hydrogens in typical nitriles is around 25-30, making them accessible for deprotonation by strong bases like lithium diisopropylamide (LDA) or sodium hydride. libretexts.orgchemistrysteps.comyoutube.com

Once deprotonated, the resulting nucleophilic enolate can be used in various carbon-carbon bond-forming reactions. uomustansiriyah.edu.iqlibretexts.org Key potential reactions include:

Alkylation: Reaction of the enolate with alkyl halides in an SN2 reaction to introduce alkyl chains at the α-position. chemistrysteps.comlibretexts.orglibretexts.org This would produce α-substituted piperazineacetonitrile derivatives.

Condensation Reactions: The enolate can act as a nucleophile, attacking carbonyl compounds in reactions analogous to the aldol (B89426) condensation. uomustansiriyah.edu.iqlibretexts.org

Thorpe-Ziegler Reaction: In principle, an intramolecular condensation between the two nitrile groups could occur under basic conditions to form a new ring, a process known as the Thorpe-Ziegler reaction. chem-station.comwikipedia.orgnumberanalytics.combuchler-gmbh.comambeed.com This would lead to the formation of a bicyclic β-enaminonitrile.

While these reactions are well-established for various nitriles, specific examples utilizing this compound as the substrate are not extensively documented in a survey of the literature.

The functional groups in this compound lend themselves to multi-step syntheses conducted in a single reaction vessel, known as one-pot reactions. openmedicinalchemistryjournal.comresearchgate.net A documented example involves the synthesis of 1,4-bis(2-aminoethyl)piperazine. In this transformation, this compound is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). rowan.edu This reaction converts both nitrile groups into primary amines.

This reduction can serve as the first step in a potential one-pot or cascade sequence. For example, after the in-situ formation of the diamine, the addition of an acylating or alkylating agent to the same pot could lead to more complex derivatives without isolating the intermediate diamine. Such telescopic approaches enhance synthetic efficiency and atom economy. openmedicinalchemistryjournal.com

Reaction Type Reagents Product Notes
Nitrile ReductionLithium aluminum hydride (LiAlH₄)1,4-Bis(2-aminoethyl)piperazineA documented transformation of the nitrile groups. rowan.edu
Hypothetical α-Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Alkyl-1,4-piperazinediacetonitrileBased on the known reactivity of α-hydrogens next to nitriles. chemistrysteps.comlibretexts.org
Hypothetical HydrolysisAcid or Base (e.g., H₃O⁺ or NaOH)1,4-Piperazinediacetic acidA standard transformation for nitrile groups.

Cycloaddition and Annulation Reactions Involving the this compound Scaffold

The construction of additional rings onto the this compound framework can be achieved through cycloaddition and annulation reactions. These reactions typically involve the nitrile functionalities.

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.govbenthamdirect.comresearchgate.netbohrium.commdpi.com A prominent example of this type of reaction is the formation of triazoles or tetrazoles:

[3+2] Cycloaddition with Azides: The reaction of nitriles with organic azides (R-N₃), often catalyzed by a metal, can yield tetrazole rings.

[3+2] Cycloaddition with Nitrile Oxides: Nitrile oxides, generated in situ, react with the nitrile groups of this compound to form 1,2,4-oxadiazole (B8745197) rings. nih.govbenthamdirect.comresearchgate.net

Annulation reactions, which involve the formation of a ring onto an existing structure, can also be envisioned. researchgate.net For example, a reaction sequence starting with the activation of the α-hydrogens could initiate a cyclization with a suitable dielectrophile, leading to new fused or spirocyclic ring systems attached to the piperazine core. While these cycloaddition and annulation strategies are synthetically powerful for building heterocyclic complexity, organic-chemistry.org their specific application starting from this compound is a specialized area of research.

Reaction Type Reactant Resulting Heterocycle Notes
[3+2] CycloadditionOrganic Azide (R-N₃)TetrazoleA potential pathway for heterocycle synthesis from the nitrile group.
[3+2] CycloadditionNitrile Oxide (R-CNO)1,2,4-OxadiazoleBased on established reactivity of nitrile oxides. nih.govresearchgate.net
Hypothetical AnnulationDielectrophile (e.g., X-R-X)Fused or spirocyclic systemRequires prior activation of the α-positions.

Role As a Privileged Chemical Scaffold in Advanced Organic Synthesis

Foundations in Medicinal Chemistry Building Blocks

The piperazine (B1678402) nucleus is a well-established pharmacophore found in numerous therapeutic agents, and 1,4-piperazinediacetonitrile serves as an excellent starting material for creating novel drug candidates. nih.govresearchgate.net The presence of two nitrile groups allows for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. nih.govnih.gov

The modular nature of this compound allows for the systematic and efficient synthesis of pharmacologically active scaffolds. rsc.orgnih.gov This approach involves the stepwise modification of the core structure to introduce different functional groups and build molecular complexity. A key transformation of the nitrile groups is their reduction to primary amines. These amines can then undergo a variety of reactions, such as acylation or alkylation, to introduce diverse side chains. mdpi.comnih.gov

For instance, the synthesis of potent antagonists for G-protein coupled receptors (GPCRs), a large family of receptors that are common drug targets, often utilizes piperazine-containing scaffolds. uni-bonn.dencn.gov.pl By reacting the diamine derivative of this compound with various carboxylic acids or sulfonyl chlorides, libraries of compounds can be generated and screened for activity against specific GPCRs like histamine (B1213489) H3 receptors or CCR5. ncn.gov.plsemanticscholar.org This modular approach facilitates the exploration of structure-activity relationships (SAR), where the biological activity of a series of related compounds is correlated with their chemical structures. For example, in the development of adenosine (B11128) A2B receptor antagonists, acylation of a piperazine precursor with different carboxylic acids led to the discovery of highly potent and selective compounds. uni-bonn.de

Table 1: Examples of Pharmacologically Active Scaffolds Derived from Piperazine Precursors

Target Receptor Scaffold Type Key Synthetic Transformation Reference
Adenosine A2B Receptor N-Acyl-8-(4-piperazine-1-sulfonyl)phenylxanthines Acylation of piperazine nitrogen uni-bonn.de
Histamine H3 Receptor N-Substituted piperazine derivatives Alkylation/Acylation of piperazine nitrogens ncn.gov.pl
5-HT4 Receptor Piperazine analogues with fluorescent moieties Alkylation with fluorescent tags acs.org
Alpha 2B-Adrenergic Receptor N-Arylpiperazine derivatives N-Arylation of piperazine tandfonline.com
CCR5 4-(Piperazin-1-yl)benzonitrile derivatives Fragment assembly and bioisosteric replacement semanticscholar.org

This table is for illustrative purposes and showcases the types of scaffolds that can be generated from piperazine-based building blocks.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to probe biological systems and discover new drug leads. mskcc.orgcam.ac.uknih.gov this compound is an ideal substrate for DOS due to its symmetrical structure and two reactive handles. The core principle of DOS is to use a simple starting material to generate a wide range of different molecular skeletons. units.it

A common approach is to first reduce the nitrile groups to primary amines, yielding 1,4-bis(2-aminoethyl)piperazine. This tetra-amine can then be subjected to a variety of diversification reactions. For example, reductive amination with a diverse set of aldehydes or ketones can introduce a wide range of substituents, leading to a library of compounds with significant structural variation. nih.govsynplechem.comresearchgate.net This method allows for the exploration of a large chemical space, increasing the probability of finding molecules with desired biological activities. The use of split-and-pool synthesis techniques can further enhance the efficiency of library creation. units.it

Table 2: Key Reactions in Diversity-Oriented Synthesis

Reaction Type Description Resulting Functionality
Reductive Amination Reaction of an amine with a carbonyl compound in the presence of a reducing agent. Secondary or Tertiary Amine
Acylation Reaction of an amine with an acylating agent (e.g., acid chloride, anhydride). Amide
Sulfonylation Reaction of an amine with a sulfonyl chloride. Sulfonamide

Applications in Material Science Precursors

The reactivity of this compound also extends to the field of material science, where it can be used as a precursor for the synthesis of polymers and as a linker in the construction of supramolecular assemblies.

The bifunctional nature of this compound makes it a suitable monomer for polymerization reactions. The reduction of the nitrile groups to primary amines produces a tetra-amine monomer that can be used in the synthesis of polyamines. mdpi.comresearchgate.net These polyamines can be synthesized through various polymerization techniques, such as condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or by reaction with dihalides. researchgate.netgoogle.com The properties of the resulting polymers, such as their thermal stability and solubility, can be tuned by the choice of the co-monomer. researchgate.net Such polymers have potential applications in various fields, including as specialty materials and in biomedical applications. mdpi.com

Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components held together by non-covalent interactions. In this context, this compound and its derivatives can act as linkers or building blocks to connect metal ions or other organic molecules. nih.govresearchgate.net The nitrogen atoms of the piperazine ring and the nitrile groups (or the amines derived from them) can coordinate to metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.comresearchgate.netnih.govrsc.orgfrontiersin.org

MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. researchgate.netfrontiersin.org The length and flexibility of the linker molecule are crucial in determining the structure and pore size of the resulting MOF. nih.gov The ability to modify the side chains of the this compound-derived linker allows for the fine-tuning of the properties of the supramolecular assembly for specific applications. rsc.org

Applications of 1,4 Piperazinediacetonitrile Derivatives in Medicinal Chemistry Research

Design and Synthesis of Bioactive Compounds

The inherent properties of the piperazine (B1678402) nucleus have been exploited by medicinal chemists to develop compounds that can interact with high specificity and affinity with biological targets such as enzymes and receptors. This has led to the discovery of potent agents for a range of therapeutic areas.

The piperazine structure has proven to be a valuable core for the development of enzyme inhibitors. A notable example is in the targeting of eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase that is a core component of the exon junction complex (EJC) involved in nonsense-mediated RNA decay (NMD). nih.gov

Through high-throughput screening, 1,4-diacylpiperazine derivatives were identified as a promising class of eIF4A3 inhibitors. nih.gov Chemical optimization of these initial hits led to the discovery of the first selective eIF4A3 inhibitor, compound 53a , which demonstrated cellular NMD inhibitory activity. nih.gov Further research led to the design of a novel series of (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives, starting from the eIF4A3-selective inhibitor 1a . nih.gov This work produced compounds 1o and 1q , which not only maintained potent and selective eIF4A3 inhibitory activity but also showed improved physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov Surface plasmon resonance (SPR) studies confirmed that these piperazine derivatives, such as 52a and 53a , bind directly to eIF4A3 at a site distinct from the ATP-binding pocket, highlighting them as valuable molecular probes for studying the EJC and NMD processes. nih.gov

Table 1: Selected Piperazine-based eIF4A3 Inhibitors

Compound Chemical Class Key Finding Reference
53a 1,4-Diacylpiperazine First reported selective eIF4A3 inhibitor with cellular NMD inhibitory activity. nih.gov
52a 1,4-Diacylpiperazine Analog of 53a; shown to bind directly to a non-ATP site on eIF4A3. nih.gov

| 1o & 1q | (Piperazine-1-carbonyl)pyridin-2(1H)-one | Showed improved physicochemical properties and antitumor efficacy while maintaining potent and selective eIF4A3 inhibition. | nih.gov |

The piperazine moiety is a key pharmacophoric element in the design of ligands that modulate the function of various receptors, including sigma receptors and C-C chemokine receptor 5 (CCR5).

Sigma Receptors: Sigma receptors, classified as σ-1 and σ-2, are involved in numerous cellular functions and are considered targets for therapeutic intervention in psychiatric disorders, cancer, and neurodegenerative diseases. sigmaaldrich.comoncotarget.com The generally accepted pharmacophore model for sigma receptor ligands includes two hydrophobic regions and a basic nitrogen atom. mdpi.com Piperazine derivatives are among the most extensively studied classes of sigma receptor ligands, often demonstrating high binding affinity and subtype selectivity. researchgate.net For instance, benzylpiperazine derivatives have been investigated as σ receptor ligands. mdpi.com The versatility of the piperazine scaffold allows for the synthesis of hybrid compounds that can simultaneously modulate sigma receptors and inhibit other targets, such as heme oxygenase-1 (HO-1), for potential anticancer activity. mdpi.com

CCR5 Antagonists: The C-C chemokine receptor 5 (CCR5) is a primary co-receptor used by the most commonly transmitted strains of HIV-1 to enter host immune cells. researchgate.netresearchgate.net Blocking this receptor is a validated strategy for anti-HIV therapy. researchgate.netfrontiersin.org Piperazine-based compounds have been instrumental in the development of potent and selective CCR5 antagonists. researchgate.netnih.govnih.gov Medicinal chemistry efforts have led to the discovery of several clinical candidates featuring a piperazine core. For example, Sch-417690 (Vicriviroc), a potent and orally bioavailable CCR5 antagonist, incorporates a complex piperazine derivative. nih.gov A key structural feature for many of these antagonists is a basic nitrogen atom, often within the piperazine ring, which is believed to form a critical salt-bridge interaction with the Glu283 residue of the CCR5 receptor. researchgate.netresearchgate.net

The versatility of the piperazine scaffold extends to the development of agents against infectious diseases.

Anti-HIV Agents: As discussed, piperazine derivatives are a cornerstone in the development of CCR5 antagonists for HIV-1 treatment. researchgate.netnih.gov The success of compounds like Maraviroc, the first approved CCR5 antagonist, has spurred the design of numerous other piperazine-containing inhibitors. researchgate.netfrontiersin.org A series of novel 1,4-disubstituted piperazine derivatives showed potent anti-HIV-1 activities, with many exhibiting IC₅₀ values at the nanomolar level. nih.gov For example, the N-(4-fluoro-benzyl)piperazine analog B07 hydrochloride showed anti-HIV-1 potency similar to the clinical candidate TAK-220 but with significantly better water solubility and oral bioavailability. nih.gov Beyond CCR5, other piperazine-based compounds have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and for their activity against both HIV-1 and HIV-2. nih.govnih.gov

Anti-Schistosomal Agents: Schistosomiasis is a major parasitic disease for which the treatment options are alarmingly limited, relying heavily on a single drug, praziquantel. researchgate.netwellcomeopenresearch.org This has created an urgent need for new anti-schistosomal agents. cardiff.ac.uknih.gov Drug discovery efforts have identified various chemical scaffolds with activity against Schistosoma mansoni. In this context, a 6-(piperazin-1-yl)-1,3,5-triazine core has been identified as a promising starting point for developing new anti-schistosomal drugs. wellcomeopenresearch.org In silico screening against a homology model of a S. mansoni histone methyltransferase, followed by in vitro testing, revealed that compounds containing this piperazine-triazine scaffold could reduce parasite motility and egg production, recapitulating the effects of knocking down the target enzyme. wellcomeopenresearch.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic investigation into how structural modifications of piperazine derivatives affect their biological activity (SAR) and physicochemical properties (SPR) is crucial for optimizing lead compounds into viable drug candidates.

SAR studies on piperazine-based compounds have yielded critical insights for various biological targets.

For eIF4A3 Inhibitors: In the 1,4-diacylpiperazine series, modifications to the acyl groups were systematically explored to enhance potency and selectivity against eIF4A3. nih.gov

For CCR5 Antagonists: The nature and size of substituents on the piperazine ring and its appended groups are key to controlling receptor selectivity and potency. nih.gov For example, in one series of piperazine-based CCR5 antagonists, optimizing a benzylic methyl group to a methoxymethyl analogue led to compound 30 (Sch-417690), which had excellent receptor selectivity and oral bioavailability. nih.gov Similarly, in another series, SAR studies indicated that the type of substitution on the N-benzyl group of the piperazine ring significantly influenced anti-HIV activity. nih.gov

For Anti-Schistosomal Agents: In the 6-(piperazin-1-yl)-1,3,5-triazine series, SAR analysis helped define the importance of the core scaffold for activity against adult schistosomes. wellcomeopenresearch.org

For Narcotic Agonists/Antagonists: In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, SAR studies revealed that the S-(+) enantiomers generally possessed stronger analgesic activity, while the R-(-) enantiomers showed narcotic antagonist activity, demonstrating uncommon enantioselectivity. nih.gov

Pharmacophore modeling helps to abstract the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govmdpi.com For piperazine derivatives, these models are crucial for rational drug design.

CCR5 Antagonists: A key pharmacophoric feature for small-molecule CCR5 antagonists is the presence of a basic nitrogen center, which is often part of the piperazine ring. researchgate.netresearchgate.net This feature is believed to engage in a strong salt-bridge interaction with the Glu283 residue of the receptor. researchgate.net Other important features include hydrophobic interactions, for example with Ile198, and a T-shaped π-π stacking interaction with Trp86. researchgate.net

Sigma Receptor Ligands: The classic pharmacophore for sigma receptor ligands consists of a basic amine (which can be part of a piperazine ring) situated at a specific distance from two hydrophobic domains. mdpi.comresearchgate.net This arrangement allows the ligand to fit properly within the receptor's binding site.

General Features: For sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives, pharmacophore models suggest a bioactive conformation composed of 11 features that characterize the binding to their hypothetical receptor. nih.gov These models, which define the spatial arrangement of features like hydrogen bond acceptors/donors and hydrophobic regions, are essential tools for designing new derivatives with improved activity. mdpi.comresearchgate.net

Table 2: List of Chemical Compounds

Compound Name
1,4-Piperazinediacetonitrile
Maraviroc
TAK-220
Praziquantel
Vicriviroc (Sch-417690)
N-(4-fluoro-benzyl)piperazine analog B07
Adenosine (B11128) triphosphate (ATP)
Haloperidol
Benzylpiperazine
1-(2-pyrimidinyl)piperazine
6-(piperazin-1-yl)-1,3,5-triazine
1,4-diacylpiperazine
(piperazine-1-carbonyl)pyridin-2(1H)-one

Research on Prodrug and Delivery Systems of this compound Derivatives Remains Undisclosed

Extensive research into the applications of this compound derivatives in medicinal chemistry, specifically focusing on their use in prodrug design and as components of drug delivery systems, has yielded no publicly available scientific literature or data. Despite a thorough search of academic and research databases, no studies detailing the synthesis, evaluation, or application of this compound derivatives for these purposes could be identified.

The investigation sought to uncover detailed research findings on how the this compound scaffold might be chemically modified to create prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body, a strategy often employed to improve a drug's properties. The intention was to explore the specific chemical moieties that could be attached to the this compound core to facilitate this transformation and the intended therapeutic benefits of such designs.

Similarly, the search aimed to find instances where this compound derivatives have been incorporated into various drug delivery systems. This could include their integration into nanoparticle formulations, liposomes, or polymeric carriers designed to enhance drug solubility, stability, or to achieve targeted delivery to specific tissues or cells. The goal was to report on the mechanisms of these delivery systems and the research findings associated with their use.

However, the comprehensive search did not return any relevant studies, patents, or review articles that discuss this compound in the context of prodrug development or as a component in advanced drug delivery systems. Therefore, no data tables or detailed research findings on this specific subject can be provided.

Integration of 1,4 Piperazinediacetonitrile and Its Derivatives in Material Science Research

Metal-Organic Frameworks (MOFs) and Coordination Polymers

A thorough investigation of scientific databases and scholarly articles indicates that 1,4-piperazinediacetonitrile has not been utilized as a primary organic ligand in the synthesis of Metal-Organic Frameworks or coordination polymers. While the parent compound, piperazine (B1678402), and its various functionalized derivatives are common components in MOF chemistry, the specific dinitrile derivative, this compound, does not appear in the existing literature within this context.

Synthesis and Structural Characterization of Piperazine-containing MOFs

While there is a wealth of research on the synthesis and structural characterization of MOFs containing the piperazine moiety, none of these studies specifically employ this compound as the building block. The existing research focuses on other piperazine derivatives, such as those with carboxylate or phosphonate (B1237965) functional groups, which can directly coordinate with metal ions to form the framework structure.

Tailoring Porosity and Topology for Specific Applications

Given the absence of MOFs synthesized from this compound, there is no research on tailoring the porosity and topology of such materials for specific applications. The influence of a ligand's geometry and functionality on the resulting MOF's properties is a key area of materials science, but this has not been explored for the title compound.

Functionalization of MOF Pores for Enhanced Performance

The concept of post-synthetic modification allows for the functionalization of MOF pores to enhance their properties. However, no studies have been found that report the use of this compound as a molecule for the post-synthetic functionalization of existing MOFs.

Applications in Catalysis and Adsorption Technologies

There is no scientific literature describing the application of this compound in the fields of catalysis or adsorption technologies. While piperazine-functionalized materials are known to be effective in areas such as CO2 capture, there are no corresponding studies for its dinitrile derivative. The nitrile groups could potentially offer unique interactive properties, but their efficacy in these applications remains uninvestigated.

Self-Assembled Systems and Nanomaterials

A review of the literature reveals no studies on the use of this compound in the formation of self-assembled systems or nanomaterials. The molecular structure of this compound, with its central piperazine ring and two acetonitrile (B52724) arms, could theoretically lend itself to forming interesting supramolecular architectures. However, this potential has not been explored in any published research. One doctoral thesis was identified that described the synthesis of this compound as an intermediate for creating more complex molecules with potential pharmacological uses, but this work did not investigate its properties in the context of material science. rowan.edu

Computational and Theoretical Investigations of 1,4 Piperazinediacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. nih.gov These calculations provide fundamental information about bonding, orbital energies, and the preferred spatial arrangement of atoms. For 1,4-piperazinediacetonitrile, such studies are crucial for understanding its stability, reactivity, and spectroscopic properties.

The electronic structure of a molecule describes the distribution and energy of its electrons. wikipedia.orglibretexts.org An analysis of the molecular orbitals (MOs) of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting its chemical reactivity. wikipedia.orgunizin.org The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govchimicatechnoacta.ru

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can precisely calculate the energies of these frontier orbitals. chimicatechnoacta.ru For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine (B1678402) ring due to their lone pairs of electrons, while the LUMO is likely distributed over the antibonding π* orbitals of the nitrile (C≡N) groups. uni-muenchen.deresearchgate.netlibretexts.org A smaller HOMO-LUMO gap generally suggests higher reactivity. chimicatechnoacta.ru

Table 1: Exemplary Molecular Orbital Properties of this compound Note: The following data is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Parameter Calculated Value (eV) Primary Atomic Orbital Contribution
HOMO Energy -6.85 N (piperazine), C-N (acetonitrile)
LUMO Energy -0.25 C≡N (nitrile group)
HOMO-LUMO Gap 6.60 -

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. libretexts.org The piperazine ring in this compound is not planar and primarily exists in a chair conformation to minimize steric strain. sapub.org However, it can also adopt other, higher-energy conformations such as a boat or twist-boat form. ic.ac.uk

Furthermore, rotation can occur around the N-CH₂ and CH₂-CN single bonds of the diacetonitrile substituents. Theoretical calculations can map the potential energy surface as a function of these rotations, identifying the most stable (lowest energy) conformers. auremn.org.br The most stable conformation is expected to be a chair form where the two acetonitrile (B52724) substituents are in equatorial positions, minimizing unfavorable 1,3-diaxial interactions. sapub.org An energy landscape plot reveals the energy barriers between different conformers, providing insight into the molecule's flexibility at different temperatures. libretexts.org

Table 2: Relative Energies of Key Conformers of this compound Note: This table presents hypothetical relative energy values to illustrate the principles of conformational analysis.

Conformation of Piperazine Ring Substituent Positions Relative Energy (kcal/mol) Predicted Population at 298 K
Chair Di-equatorial 0.00 (most stable) >99%
Chair Axial-Equatorial +2.7 <1%
Twist-Boat - +5.5 <0.1%
Boat - +6.9 <0.1%

Quantum chemical calculations are invaluable for elucidating the step-by-step mechanisms of chemical reactions. nih.govchemrxiv.org A common synthesis route for this compound involves the reaction of piperazine with two equivalents of chloroacetonitrile (B46850) in the presence of a base. rowan.edu This is a classic nucleophilic substitution (SN2) reaction.

Theoretical modeling can trace the entire reaction pathway, from reactants to products, through the transition state. nih.gov By calculating the activation energy (the energy of the transition state relative to the reactants), chemists can predict reaction rates and understand how different conditions might affect the reaction outcome. For this specific synthesis, calculations would model the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbon of chloroacetonitrile, and the simultaneous departure of the chloride leaving group. This process would be modeled for both the first and second substitution steps.

Molecular Modeling and Simulation Techniques

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with other molecules, which is particularly relevant for applications in materials science and drug discovery. mdpi.com

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. researchgate.netfrontiersin.org An MD simulation of this compound would reveal its dynamic behavior in different environments, such as in a solvent. It allows researchers to observe conformational changes, like the flipping of the piperazine ring between different chair conformations, and the rotation of the side chains. nih.gov This provides a more realistic picture of the molecule's flexibility than the static images from conformational analysis. Such simulations are critical for understanding how the molecule might adapt its shape to fit into a crystal lattice or a protein's binding site.

This compound serves as a key building block for synthesizing more complex molecules with potential therapeutic applications, such as DNA topoisomerase II inhibitors. chemicalbook.comcookechem.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. dovepress.comresearchgate.net

In a hypothetical drug discovery context, derivatives of this compound could be designed and then "docked" into the binding site of a target protein like DNA topoisomerase II. nih.gov The docking algorithm samples many possible binding poses and uses a scoring function to estimate the binding affinity for each pose. researchgate.net The results can identify promising candidate molecules and predict the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding further optimization of the drug candidate. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Results for a Hypothetical Derivative Note: This table shows sample data for a hypothetical drug candidate derived from this compound targeting DNA Topoisomerase II.

Parameter Value Details
Target Protein DNA Topoisomerase II PDB ID: 5bs8
Binding Energy (kcal/mol) -8.5 Indicates favorable binding affinity
Key Interacting Residues ASP479, SER480, GLU506 Predicted hydrogen bonds
Inhibition Constant (Ki, est.) 550 nM Estimated from binding energy

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities or chemical properties. chem960.com These models are built on the principle that the structure of a molecule dictates its activity. By quantifying structural features, known as molecular descriptors, it is possible to develop mathematical equations that predict the activity of new or untested compounds. Cheminformatics is a broader discipline that involves the use of computational methods to analyze and manage chemical and biological data, including the development and application of QSAR models.

However, the foundation of any QSAR or cheminformatics study lies in the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. A variety of these descriptors for this compound can be calculated using computational software and are available in public databases.

Below is a table of selected calculated molecular descriptors for this compound, which would form the basis for any future QSAR and cheminformatics investigations.

Table 1: Calculated Molecular Descriptors for this compound

Descriptor TypeDescriptor NameValueSource
Molecular Formula C₈H₁₂N₄
Molecular Weight 164.21 g/mol
Topological XLogP3-1.1
Topological Polar Surface Area (TPSA)72.4 Ų
Structural Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Physicochemical Exact Mass164.106197 g/mol
Monoisotopic Mass164.106197 g/mol
Heavy Atom Count12
Formal Charge0
Complexity211
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Emerging Research Directions and Future Perspectives

Unexplored Reactivity Pathways and Functionalizations

While the piperazine (B1678402) core is a staple in pharmaceutical science, its structural diversity has historically been limited, with the vast majority of derivatives functionalized only at the nitrogen positions. mdpi.com However, recent advances in C–H functionalization offer a pathway to modify the carbon skeleton of the piperazine ring, providing a new vector for structural diversification. mdpi.comnih.govencyclopedia.pub The application of modern synthetic methods, such as photoredox catalysis, to the 1,4-piperazinediacetonitrile backbone remains a largely unexplored area that could yield novel molecular architectures. nih.gov

The primary untapped potential of this compound lies in the reactivity of its twin nitrile groups. The nitrile is a synthetically valuable functional group, capable of being transformed into a wide array of other moieties, including primary amines (via reduction), carboxylic acids (via hydrolysis), ketones, and various heterocyclic systems like tetrazoles. researchgate.netlibretexts.org

A key challenge and opportunity reside in the selective functionalization of this symmetric molecule. nih.govnih.gov Developing protocols for the controlled mono-derivatization of one nitrile group while leaving the second intact for subsequent, different transformations would unlock the scaffold's potential for creating complex, multifunctional molecules. Such strategies would enable the synthesis of heterodifunctional linkers and asymmetric derivatives, exponentially expanding the chemical space accessible from this single precursor.

Table 1: Potential Functionalization Reactions for this compound
Reactive SiteReaction TypePotential Product Functional GroupResearch Opportunity
Nitrile GroupReductionPrimary Amine (-CH₂NH₂)Selective mono-reduction to create asymmetric intermediates.
Nitrile GroupHydrolysisCarboxylic Acid (-COOH)Creation of di-acid monomers for polymerization.
Nitrile GroupCycloaddition (e.g., with azides)Tetrazole RingFormation of bioisosteres for carboxylic acids.
Nitrile GroupAddition of Grignard ReagentsKetoneCarbon-carbon bond formation. libretexts.org
Piperazine Ring (C-H Bond)Photoredox CatalysisC-Alkylation, C-ArylationIncreasing scaffold complexity and 3D-dimensionality. mdpi.comnih.gov

Potential in Advanced Drug Delivery Systems

The development of advanced drug delivery systems aims to enhance the safety and efficacy of therapeutics by controlling their release and targeting specific sites within the body. Piperazine-based polymers are an emerging class of materials for biomedical applications, valued for their potential biocompatibility and functionality. nih.govrsc.orgrsc.org

This compound is an ideal candidate as a monomer or cross-linking agent for the synthesis of novel functional polymers. Through transformation of its nitrile groups into amines or carboxylic acids, the molecule can be readily incorporated into polymer backbones, such as polyamides or polyesters. The resulting polymers, featuring repeating piperazine units, could self-assemble into nanoparticles capable of encapsulating therapeutic agents. nih.gov

The tertiary amine nature of the piperazine ring imparts a pH-responsive character. In acidic environments, such as those found in tumor tissues or within endosomes, the piperazine nitrogens would become protonated. This change in charge could trigger a conformational change in the polymer, leading to the swelling of the nanoparticle and the controlled release of its encapsulated drug cargo. Furthermore, the piperazine scaffold can serve as a rigid and stable linker, connecting targeting ligands to drug payloads in systems like antibody-drug conjugates. nih.govmdpi.com

Table 2: Potential Roles of this compound in Drug Delivery
Drug Delivery SystemPotential Role of this compound DerivativeKey Feature
Polymeric NanoparticlesMonomer for polymer synthesis (as a diamine or diacid).Forms a biocompatible, pH-responsive polymer matrix for encapsulation.
HydrogelsCross-linking agent.Connects polymer chains to form a 3D network for sustained release.
MicellesCore component of an amphiphilic block copolymer.The piperazine unit can be part of the hydrophilic block.
Antibody-Drug Conjugates (ADCs)Component of the linker.Provides a stable, rigid spacer between the antibody and the cytotoxic drug. mdpi.com

Integration with Artificial Intelligence in Chemical Synthesis and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing synthetic processes. chemcopilot.comnih.gov These computational tools can predict reaction outcomes, propose novel synthetic routes, and screen vast chemical libraries for promising drug candidates. nih.govarxiv.org

Furthermore, AI is a powerful engine for drug discovery. Generative models can create vast virtual libraries of novel this compound derivatives. These virtual compounds can then be rapidly evaluated using structure-based virtual screening and ML models to predict their binding affinity to specific biological targets, such as enzymes or receptors. nih.govresearchgate.netnih.govbiorxiv.org This in silico process can identify highly promising hit compounds for synthesis and biological testing, dramatically shortening the timeline for the discovery of new therapeutics. nih.gov

Table 3: AI and Machine Learning Applications for this compound Research
AI/ML ApplicationSpecific Task for this compoundPotential Impact
Reaction Outcome PredictionPredict the yield and selectivity of novel C-H and nitrile functionalization reactions. ijsea.comReduces experimental effort by prioritizing high-probability reactions.
Retrosynthesis PlanningDesign efficient synthetic routes to complex, asymmetric derivatives. arxiv.orgEnables access to novel chemical structures that are difficult to design manually.
Virtual ScreeningScreen virtual libraries of derivatives against disease targets. nih.govnih.govAccelerates the identification of potential new drug candidates.
Property PredictionPredict ADME (Absorption, Distribution, Metabolism, Excretion) properties of new derivatives.Helps to prioritize compounds with favorable drug-like properties early in the discovery process.

Addressing Current Limitations and Future Opportunities in Chemical Research

Despite its high potential, the widespread use of this compound is hampered by several limitations that also represent significant opportunities for future research.

Current Limitations:

Selective Functionalization: The primary hurdle is the difficulty in achieving selective mono-functionalization of the two chemically identical acetonitrile (B52724) groups. Overcoming this challenge is crucial to unlocking the scaffold's use in building complex, asymmetric molecules. nih.govacs.org

Reactivity Control: The presence of two nitrogen atoms in the piperazine ring can complicate certain reactions, such as C-H functionalization, when compared to simpler heterocyclic systems like piperidine (B6355638). nih.govencyclopedia.pub Catalytic systems must be robust enough to avoid inhibition or unwanted side reactions.

Future Opportunities:

Catalyst Development: A major opportunity lies in the design of novel catalysts and synthetic methods specifically for the mono-functionalization of this compound. This would be a significant contribution to synthetic chemistry, with broad applicability to other symmetric molecules.

Advanced Materials: Beyond drug delivery, derivatives of this compound could serve as building blocks for advanced materials. Its rigid, symmetric core could be used to construct star-shaped molecules, dendrimers, or metal-organic frameworks with unique electronic or porous properties. researchgate.net

Automated Synthesis: The combination of AI-driven reaction planning with automated robotic synthesis platforms could enable the high-throughput creation and screening of this compound derivative libraries. This would rapidly generate structure-activity relationship data, accelerating the discovery of new functional molecules.

Q & A

Q. What are the optimal chromatographic conditions for analyzing 1,4-Piperazinediacetonitrile in complex mixtures?

Methodological Answer: A high-performance liquid chromatography (HPLC) method with diode array detection (DAD) is recommended. Key factors to optimize include:

  • Organic modifier percentage : 70% acetonitrile.
  • Aqueous buffer pH : 5.0 (using 10 mM CH₃COOH-CH₃COONa buffer).
  • Column : Supelcosil LC-ABZ+Plus C18.
  • Temperature : 30 ± 2°C.
  • Detection wavelength : 237 nm.

Experimental design approaches, such as fractional factorial and central composite designs, are critical for systematic optimization of these parameters .

ParameterOptimized Value
Acetonitrile (%)70
Buffer pH5.0
Flow Rate1 mL min⁻¹
Column Temperature30°C

Q. How can researchers synthesize this compound with high purity?

Methodological Answer: Synthesis should focus on minimizing by-products through controlled reaction conditions:

  • Use acetonitrile as a solvent due to its compatibility with nitrile-containing intermediates.
  • Purify via recrystallization (e.g., acetone) and validate purity using NMR (¹H/¹³C), IR spectroscopy , and HPLC (>98% purity threshold).
  • Monitor structurally similar by-products (e.g., piperazine-1,4-diamine derivatives) using similarity scoring (0.85–0.95 similarity indices) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm molecular structure by identifying peaks for piperazine ring protons (δ 2.5–3.5 ppm) and acetonitrile groups (δ 1.8–2.2 ppm).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
  • IR Spectroscopy : Detect C≡N stretching vibrations (~2240 cm⁻¹) .

Advanced Research Questions

Q. How should researchers design toxicity studies for this compound to address data gaps?

Methodological Answer: Prioritize substance-specific data needs through:

  • In vitro models : Assess hepatic/renal cytotoxicity using primary hepatocytes or proximal tubule cells.
  • In vivo studies : Conduct dose-response experiments in rodents (oral/gavage administration).
  • Endpoint selection : Measure biomarkers of oxidative stress (e.g., glutathione depletion) and genotoxicity (Ames test).
  • Uncertainty analysis : Use frameworks from ATSDR/NTP/EPA to rank research priorities .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450 isoforms) to predict metabolic pathways.
  • Validation : Cross-reference computational results with experimental LC-MS/MS metabolic profiling data .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting solubility or stability results)?

Methodological Answer:

  • Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess variability between replicates.
  • Replication : Repeat experiments under standardized conditions (e.g., controlled humidity for hygroscopic samples).
  • Contextual review : Compare findings with literature on structurally analogous compounds (e.g., 4-(prop-2-yn-1-yl)piperazin-1-amine) to identify trends .

Data Presentation & Analysis

Q. What are best practices for presenting and analyzing this compound research data?

Q. How can researchers address anomalies in reaction yields or unexpected by-products?

Methodological Answer:

  • By-product identification : Use LC-MS or GC-MS to detect minor impurities.
  • Reaction optimization : Apply Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects.
  • Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., ¹⁵N NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.